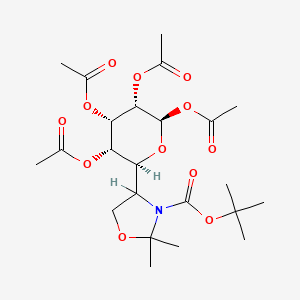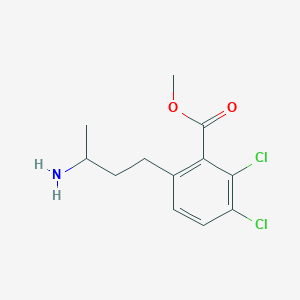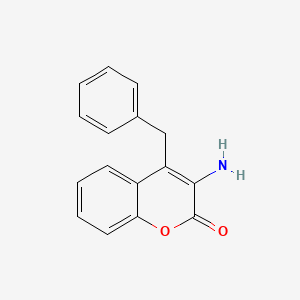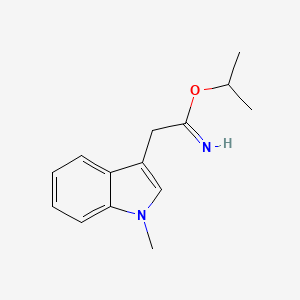
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of tert-butylchlorosilane.
- Reaction with phenylmagnesium bromide to form the desired disilane compound.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Compounds with new functional groups replacing the original phenyl or tert-butyl groups.
科学研究应用
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl and phenyl groups influence its reactivity and interactions with other molecules, leading to specific pathways and outcomes in chemical reactions.
相似化合物的比较
Similar Compounds
1,2-Di-tert-butylbenzene: Similar in structure but lacks silicon atoms.
1,4-Di-tert-butylbenzene: Another related compound with different substitution patterns.
Di-tert-butyl dicarbonate: Contains tert-butyl groups but serves a different function as a protecting group in organic synthesis.
Uniqueness
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of silicon atoms, which impart distinct chemical properties and reactivity compared to purely carbon-based compounds. Its combination of tert-butyl and phenyl groups also contributes to its stability and versatility in various applications.
属性
CAS 编号 |
122131-73-1 |
|---|---|
分子式 |
C32H38Si2 |
分子量 |
478.8 g/mol |
IUPAC 名称 |
tert-butyl-[tert-butyl(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C32H38Si2/c1-31(2,3)33(27-19-11-7-12-20-27,28-21-13-8-14-22-28)34(32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI 键 |
MYGACGYHGHVXFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)

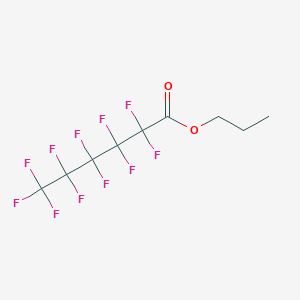
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
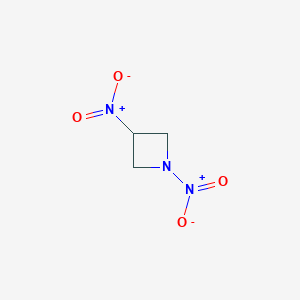
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
